7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]-triazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor activity . They are also known to act as antagonists for corticotropin-releasing factor 1 receptors and calcium channel modulators .
Mode of Action
It is suggested that similar compounds cause g2/m phase arrest and induce apoptosis in a concentration-dependent manner in hela cells . They also show effective inhibition of microtubule protein aggregation .
Biochemical Pathways
Compounds with similar structures have been reported to have significant anti-angiogenic activity in wound healing and tube formation assays .
Result of Action
The compound has been reported to significantly inhibit tumor growth without apparent signs of toxicity in an A549-xenografted mouse model . This suggests that the compound could be a potential lead compound for the development of highly efficient anticancer agents with strong selectivity for normal human cells .
Properties
IUPAC Name |
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-11-13-18(14-12-16)25-30-27-28-17(2)23(26(34)29-21-9-4-5-10-22(21)35-3)24(32(27)31-25)19-7-6-8-20(33)15-19/h4-15,24,33H,1-3H3,(H,29,34)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNZQCBNPMWLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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